Tiamulin-d10Hydrochloride
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Overview
Description
Tiamulin-d10 Hydrochloride is a deuterated form of tiamulin, a pleuromutilin antibiotic. This compound is primarily used as an internal standard for the quantification of tiamulin in various analytical applications. Tiamulin itself is known for its effectiveness against a range of bacterial infections, particularly in veterinary medicine for pigs and poultry .
Preparation Methods
The synthesis of Tiamulin-d10 Hydrochloride involves the incorporation of deuterium atoms into the tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The industrial production methods for tiamulin involve the fermentation of specific fungi, followed by chemical modification to introduce the deuterium atoms .
Chemical Reactions Analysis
Tiamulin-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Tiamulin-d10 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tiamulin.
Microbiology: Studied for its antibacterial properties, particularly against Gram-positive bacteria and mycoplasmas.
Veterinary Medicine: Used in the treatment of bacterial infections in pigs and poultry.
Pharmacology: Investigated for its mechanism of action and potential therapeutic applications
Mechanism of Action
Tiamulin-d10 Hydrochloride exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding inhibits protein synthesis in bacteria, leading to their death. The molecular targets include various bacterial ribosomal proteins and RNA components .
Comparison with Similar Compounds
Tiamulin-d10 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Valnemulin: Another pleuromutilin antibiotic with a similar mechanism of action.
Retapamulin: Used topically for skin infections.
Lefamulin: A newer pleuromutilin antibiotic used for community-acquired bacterial pneumonia
Properties
Molecular Formula |
C28H48ClNO4S |
---|---|
Molecular Weight |
540.3 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7S,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19-,20-,22+,24-,25-,26+,27+,28-;/m0./s1/i2D3,3D3,9D2,10D2; |
InChI Key |
WRHXJTYYMRJQPZ-YUQTXXDYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@@H]([C@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Origin of Product |
United States |
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